Bisphenol AF CAS number and physicochemical properties.
Bisphenol AF CAS number and physicochemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AF (BPAF), with the CAS Number 1478-61-1 , is a fluorinated analog of Bisphenol A (BPA).[1][2][3][4] Structurally, the two methyl groups in BPA are replaced by trifluoromethyl (CF3) groups in BPAF.[1] This modification significantly alters its physicochemical and biological properties, leading to its use in specialized applications and raising distinct toxicological concerns. BPAF is utilized as a cross-linking agent in the production of fluoroelastomers and as a monomer in the synthesis of specialty polymers, such as polyimides and polycarbonates, valued for their thermal stability and chemical resistance.[2] However, like BPA, Bisphenol AF is recognized as an endocrine-disrupting chemical (EDC), exhibiting potent interactions with estrogen receptors, which warrants a thorough understanding of its molecular mechanisms of action.[2][5] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its synthesis and analysis, and the key signaling pathways it modulates.
Physicochemical Properties of Bisphenol AF
Bisphenol AF is a white to off-white crystalline powder.[6] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 1478-61-1 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₀F₆O₂ | [6] |
| Molecular Weight | 336.23 g/mol | [3][6] |
| Melting Point | 159-163 °C | [6] |
| Boiling Point | 400 °C | [6] |
| Water Solubility | Negligible/Insoluble | [6][7] |
| Appearance | White to light gray powder/crystals | [6] |
| pKa | 8.74 ± 0.10 (Predicted) | [7] |
| LogP | 2.79 at 20°C | [7] |
| Synonyms | 4,4'-(Hexafluoroisopropylidene)diphenol, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Hexafluorobisphenol A | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and biological assessment of Bisphenol AF are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.
Synthesis of Bisphenol AF
The synthesis of Bisphenol AF typically involves the condensation reaction of phenol with hexafluoroacetone (HFA), often in the presence of an acid catalyst. The following is a representative one-step synthesis protocol adapted from the literature.[8]
Materials:
-
Phenol
-
Hexafluoroacetone trihydrate (HFA·3H₂O)
-
Methanesulfonic acid (catalyst)
-
Dichloromethane (or other suitable organic solvent like a dimethylbenzene and ether mixture)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
-
Three-necked flask, condenser, and other standard laboratory glassware
Procedure:
-
In a three-necked flask, add phenol (e.g., 0.2 mol) and hexafluoroacetone trihydrate (e.g., 0.02 mol).
-
Slowly add the methanesulfonic acid catalyst (e.g., 0.02 mol of trifluoromethanesulfonic acid).
-
Purge the flask with nitrogen gas to displace the air.
-
Heat the reaction mixture to 90-180°C and maintain the reaction for 15-60 hours with stirring.
-
After the reaction is complete, cool the mixture and add an organic solvent (e.g., 10 mL of dichloromethane or a dimethylbenzene and ether mixture) and stir.
-
Wash the organic phase three times with water and then extract.
-
Combine the organic phases and neutralize with a sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the organic solvent and any unreacted phenol by distillation to obtain the crude product.
-
The crude Bisphenol AF can be further purified by recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis of Bisphenol AF
HPLC is a common analytical technique for the quantification of Bisphenol AF in various matrices. The following is a general HPLC method that can be adapted for BPAF analysis.[9][10][11][12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50mm, 2.2µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2-1.0 mL/minute.
-
Injection Volume: 2-20 µL.
-
Detection: UV detection at approximately 275 nm or fluorescence detection.
-
Column Temperature: 25°C.
Sample Preparation:
-
Prepare stock solutions of Bisphenol AF (e.g., 1000 mg/L) in a suitable solvent like methanol.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1 to 100 µg/L).
-
For experimental samples, extract Bisphenol AF using an appropriate method such as solid-phase extraction (SPE) or liquid-liquid extraction, depending on the sample matrix.
-
Reconstitute the final extract in the mobile phase before injection.
Luciferase Reporter Gene Assay for Estrogenic Activity
This assay is widely used to assess the estrogenic activity of compounds by measuring the induction of a luciferase reporter gene under the control of an estrogen response element (ERE).[14][15][16][17][18]
Materials:
-
A suitable cell line expressing estrogen receptors (e.g., MCF-7 or T47D).
-
A reporter plasmid containing an ERE-driven luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Cell culture medium, fetal bovine serum (FBS), and charcoal-stripped FBS.
-
Transfection reagent.
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Culture the cells in the appropriate medium. For the experiment, switch to a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, expose the cells to various concentrations of Bisphenol AF (and positive and negative controls) for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Analyze the dose-response relationship to determine the estrogenic potency of Bisphenol AF.
T47D-KBluc Estrogen Receptor Transcriptional Activation Assay
The T47D-KBluc cell line is a stable cell line that contains a luciferase reporter gene driven by an estrogen-responsive element, making it a convenient tool for screening for estrogenic activity.[1][19][20][21][22][23]
Materials:
-
T47D-KBluc cells.
-
RPMI 1640 medium (phenol red-free).
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).
-
Bisphenol AF and control compounds.
-
96-well luminometer plates.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Maintain T47D-KBluc cell cultures in RPMI 1640 growth medium supplemented with 10% FBS.
-
For the assay, withdraw cells from the regular medium and culture them in a withdrawal medium containing 10% DCC-FBS for at least one week to remove residual estrogens.
-
Seed the cells at a density of 10,000 cells per well in a 96-well luminometer plate in a medium containing 5% DCC-FBS and incubate overnight.
-
Prepare dosing solutions of Bisphenol AF and control compounds by diluting stock solutions in the 5% DCC-FBS medium. The final vehicle concentration should not exceed 0.1%.
-
Replace the medium on the cells with the dosing solutions and incubate for 24 hours.
-
Visually assess cell viability.
-
Wash the cells, lyse them, and measure the luciferase activity using a luminometer.
-
Analyze the dose-response data to evaluate the estrogenic activity of Bisphenol AF.
Signaling Pathways Modulated by Bisphenol AF
Bisphenol AF exerts its endocrine-disrupting effects primarily through its interaction with estrogen signaling pathways. It has been shown to be an agonist for Estrogen Receptor α (ERα) and an antagonist for Estrogen Receptor β (ERβ).[2] Furthermore, BPAF can activate non-genomic signaling through the G protein-coupled estrogen receptor (GPER).[5][24][25][26][27][28][29]
Estrogen Receptor (ER) Signaling Pathway
The classical estrogen receptor signaling pathway involves the binding of a ligand to ERα or ERβ in the cytoplasm or nucleus. This binding triggers a conformational change, dimerization of the receptor, and translocation to the nucleus where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. BPAF acts as a full agonist for ERα, initiating this cascade, while it can act as an antagonist for ERβ, blocking the effects of endogenous estrogens.
G Protein-Coupled Estrogen Receptor (GPER) Signaling Pathway
Bisphenol AF can also initiate rapid, non-genomic signaling through the G protein-coupled estrogen receptor (GPER), which is a membrane-bound receptor.[5][24][25][26][27][28][29] This pathway involves the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, leading to cellular responses such as proliferation and migration.[5][29]
Conclusion
This technical guide provides a detailed overview of Bisphenol AF, including its CAS number, physicochemical properties, and its role as an endocrine disruptor. The provided experimental protocols for synthesis, HPLC analysis, and biological assays offer a foundation for researchers in the fields of toxicology, pharmacology, and drug development. The diagrams of the estrogen receptor and GPER signaling pathways illustrate the molecular mechanisms through which BPAF exerts its biological effects. A thorough understanding of these aspects is essential for assessing the risks associated with BPAF exposure and for the development of safer alternatives.
References
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- 6. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bisphenol AF | 1478-61-1 [chemicalbook.com]
- 8. CN101747158A - One-step preparation method of bisphenol af - Google Patents [patents.google.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. academic.oup.com [academic.oup.com]
- 18. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Semantic Scholar [semanticscholar.org]
- 23. Cellosaurus cell line T47D-KBluc (CVCL_K229) [cellosaurus.org]
- 24. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway [pubmed.ncbi.nlm.nih.gov]
- 25. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Bisphenol AF Promoted the Growth of Uterus and Activated Estrogen Signaling Related Targets in Various Tissues of Nude Mice with SK-BR-3 Xenograft Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
